3-Methyl-4-(pyridin-2-yloxy)aniline

GPR119 agonism Type 2 diabetes Incretin secretion

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, this aniline coupling partner delivers a crystallographically confirmed binding pose (PDB: 3DA6). The C-3 methyl group provides critical steric control during amide bond formation, avoiding ortho-byproduct complications of unsubstituted analogs. GPR119 agonist programs require this exact 2-pyridyloxy regioisomer for nanomolar potency (EC50 = 7.7 nM), as 3- and 4-pyridyl isomers are >300-fold weaker. Synthetic groups exploit the pyridyloxy moiety as both a directing group and traceless linker for C-H activation/amination sequences, compressing routes by 2-3 steps.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B12077292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(pyridin-2-yloxy)aniline
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)OC2=CC=CC=N2
InChIInChI=1S/C12H12N2O/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3
InChIKeyJDFDKKFPCWNTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(pyridin-2-yloxy)aniline – Core Building Block for Kinase-Focused Medicinal Chemistry


3-Methyl-4-(pyridin-2-yloxy)aniline (CAS 871020-23-4) is a disubstituted aromatic amine (C₁₂H₁₂N₂O, MW 200.24 g/mol) comprising a 3-methylaniline core ether-linked at the 4-position to a pyridin-2-yl ring . This architecture places a primary aniline nitrogen, a hydrogen-bond-accepting pyridyl nitrogen, and a sterically directive ortho-methyl group into a single, compact intermediate scaffold. The compound has been explicitly employed as a key synthetic intermediate in multiple kinase inhibitor patent families, notably Tie-2 (angiopoietin receptor) and broader tyrosine kinase programmes . Its value lies not in intrinsic bioactivity but in its ability to deliver a pre-validated 2-pyridyloxy pharmacophore with a methyl group that modulates both electronic character and downstream coupling selectivity relative to unsubstituted or N-alkylated analogs.

Why 3-Methyl-4-(pyridin-2-yloxy)aniline Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Subtle structural permutations among pyridyloxyaniline analogs produce large functional consequences that make casual substitution unreliable. The position of the ether linkage on the pyridine ring (2- vs 3- vs 4-yloxy), the placement of the methyl substituent (ring-carbon vs exocyclic nitrogen), and even the site of methyl attachment on the aniline ring (C-2 vs C-3) each alter the pharmacophore's hydrogen-bond geometry, the aniline's nucleophilicity, and the metabolic vulnerability of the final elaborated compound . For example, pyridin-2-yloxy anilines have been specifically optimized in GPR119 agonist series because the 2-pyridyl nitrogen provides a critical intramolecular interaction that is geometrically impossible with the 3- or 4-pyridyl isomers . Similarly, the C-3 methyl group on the target compound sterically influences the trajectory of the aniline nitrogen during amide bond formation or nucleophilic aromatic substitution, a parameter that N-methyl or des-methyl analogs cannot replicate. Procurement or assay substitution without verifying this exact regio- and methyl-substitution pattern risks altering both synthetic yield and biological readout.

Quantitative Differentiation of 3-Methyl-4-(pyridin-2-yloxy)aniline Against Closest Analogs


Regioisomeric Pyridyloxy Position Dictates GPR119 Agonist Potency by >2 Orders of Magnitude

In the arylsulfonyl 3-(pyridin-2-yloxy)aniline GPR119 agonist series, the pyridin-2-yloxy orientation is essential for receptor activation. Compounds bearing the pyridin-2-yloxy aniline core achieved EC₅₀ values in the low nanomolar range (e.g., 7.7 nM for an optimized analog in a cAMP accumulation assay in CHO cells) . By contrast, replacement with pyridin-3-yloxy or pyridin-4-yloxy regioisomers either abolished activity or shifted EC₅₀ into the micromolar range (>3,000 nM), representing a >390-fold loss in potency . Although existing data are derived from fully elaborated sulfonamide final compounds rather than the naked aniline intermediate, the structure–activity relationship is unambiguous: the 2-pyridyl nitrogen engages in a critical lone-pair interaction with the receptor or an intramolecular hydrogen bond that stabilizes the bioactive conformation, a geometry that the 3- and 4-pyridyl isomers cannot achieve.

GPR119 agonism Type 2 diabetes Incretin secretion

C-3 Methyl Substitution on the Aniline Ring Sterically Directs Downstream Coupling Regioselectivity

The 3-methyl group on the aniline ring of the target compound serves as a steric blocking element that restricts nucleophilic aromatic substitution and palladium-catalyzed coupling to the para-position relative to the amine. In the synthesis of N-(3-methyl-4-(3-(2-(methylamino)pyrimidin-4-yl)pyridin-2-yloxy)phenyl)-1H-benzo[d]imidazol-2-amine (co-crystallized with JNK3; PDB: 3DA6), the 3-methylaniline intermediate was elaborated exclusively at the aniline nitrogen with no detectable ortho-substitution byproducts . Unsubstituted 4-(pyridin-2-yloxy)aniline (CAS 76471-08-4) lacks this steric control and can yield mixtures of N- and ortho-C-functionalized products under forcing amidation or Buchwald–Hartwig conditions . The methyl group also increases the electron density of the aromatic ring (Hammett σₘ = −0.07 for methyl), modestly enhancing aniline nucleophilicity relative to the unsubstituted analog while avoiding the excessive reactivity and metabolic N-dealkylation liability of the N-methyl congener (N-methyl-4-(pyridin-2-yloxy)aniline, CAS 1184735-72-5).

Synthetic intermediate Cross-coupling Kinase inhibitor synthesis

Methyl Position (C-Aniline vs N-Aniline) Determines Metabolic Stability and Downstream PK Profile

The C-3 methyl aniline architecture of the target compound avoids the primary metabolic liability of N-methyl-4-(pyridin-2-yloxy)aniline (CAS 1184735-72-5), which is susceptible to cytochrome P450-mediated N-demethylation that regenerates the des-methyl aniline and formaldehyde . In the GPR119 agonist series, replacement of metabolically labile N-methyl groups with carbon-bound substituents was a deliberate strategy to improve pharmacokinetic half-life, ultimately enabling in vivo efficacy in murine models . While the target compound is an intermediate and not a final drug substance, its C-methyl group persists through subsequent synthetic steps, conferring metabolic stability to the final elaborated scaffold. The N-methyl analog, by contrast, introduces a site of oxidative vulnerability that can lead to rapid clearance and shortened plasma half-life of the final compound, even if the initial in vitro potency appears equivalent.

Metabolic stability N-dealkylation Pharmacokinetics

Nickel-Catalyzed C–O Bond Cleavage of Aryl 2-Pyridyl Ethers Enables Divergent Elaboration

The 2-pyridyloxy group in the target compound is not merely a spectator pharmacophore; it serves as a directing group for nickel-catalyzed C–O bond cleavage, enabling conversion of the aryl 2-pyridyl ether to the corresponding aniline derivative with an amine nucleophile . This reaction, demonstrated on 2-(4-tert-butylphenoxy)pyridine as a model substrate, proceeds in reasonable to excellent yields and provides a synthetic escape route: the 2-pyridyloxy group can be installed early for directing C–H functionalization, then cleaved and replaced with a diverse amine later. The corresponding 3-pyridyloxy and 4-pyridyloxy isomers lack this directed C–O cleavage reactivity because the pyridyl nitrogen is not positioned to chelate the nickel catalyst in the requisite geometry. This dual functionality (directing group + cleavable linker) is unique to the 2-pyridyloxy orientation and provides a synthetic flexibility that the 3- and 4-isomers cannot offer.

C–O activation Nickel catalysis Late-stage functionalization

Physicochemical Property Differentiation vs Unsubstituted and N-Methyl Analogs

The target compound (C₁₂H₁₂N₂O, MW 200.24) possesses a topological polar surface area (TPSA) of 48.1 Ų, identical to its des-methyl analog 3-(pyridin-2-yloxy)aniline (MW 186.21, TPSA 48.1 Ų), but with a higher computed XLogP3 (estimated ~2.1 vs 1.7) due to the additional methyl carbon . The N-methyl analog (N-methyl-4-(pyridin-2-yloxy)aniline, MW 200.24) has a lower TPSA of 34.2 Ų because the secondary amine contributes fewer hydrogen-bond donors than the primary aniline, and a higher XLogP3 of 2.4 . These differences matter for fragment-based drug design: the target compound occupies a physicochemical 'sweet spot'—retaining the full hydrogen-bond donor capacity of the primary aniline (1 HBD) while gaining the lipophilicity increment of the C-methyl group without the TPSA penalty that accompanies N-methylation. This balance optimizes both binding enthalpy (via H-bond donation) and membrane permeability (via controlled lipophilicity) when the intermediate is advanced into lead-like chemical space.

Lipophilicity Polar surface area Compound quality metrics

Procurement-Validated Application Scenarios for 3-Methyl-4-(pyridin-2-yloxy)aniline


Kinase Inhibitor Lead Optimization Requiring a Pre-Validated 2-Pyridyloxy Aniline Intermediate

Medicinal chemistry teams developing ATP-competitive kinase inhibitors—particularly those targeting Tie-2, JNK3, or LCK—should prioritize this compound as the aniline coupling partner. The 3-methyl-4-(pyridin-2-yloxy)aniline scaffold has been crystallographically confirmed in the JNK3 active site (PDB: 3DA6), demonstrating that the 2-pyridyloxy group adopts a productive binding pose that can be replicated across kinase targets . The C-3 methyl group provides steric control over aniline N-functionalization, avoiding ortho-byproduct formation that complicates purification of intermediates derived from the unsubstituted analog .

GPR119 Agonist Program Using Arylsulfonyl 3-(Pyridin-2-yloxy)aniline Chemotype

Programs targeting glucose-dependent insulinotropic receptor (GPR119) for type 2 diabetes should exclusively procure the 2-pyridyloxy regioisomer. SAR from the Amgen arylsulfonyl series demonstrates that the 2-pyridyl orientation is indispensable for nanomolar agonist potency (EC₅₀ = 7.7 nM), while 3- and 4-pyridyloxy analogs are essentially inactive (EC₅₀ > 3,000 nM) . The C-3 methyl group further contributes favorable physicochemical properties that balance potency and permeability without introducing the metabolic N-demethylation risk of the N-methyl analog .

Late-Stage Diversification via Nickel-Catalyzed C–O Bond Cleavage

Synthetic groups employing C–H functionalization strategies can exploit the 2-pyridyloxy group of this intermediate as both a directing group and a traceless linker. After directing ortho-C–H activation on the aniline ring, the 2-pyridyloxy moiety can be cleaved under nickel catalysis and replaced with diverse amines . This dual functionality is inaccessible with 3- or 4-pyridyloxy analogs and enables a C–H activation/amination sequence that compresses synthetic routes by 2–3 steps relative to conventional protection/deprotection approaches.

Fragment-Based Drug Discovery Requiring Balanced Polarity and Lipophilicity

Fragment library curators and computational chemists should select this compound over the des-methyl or N-methyl variants when a pyridyloxyaniline fragment is required. With TPSA = 48.1 Ų, XLogP3 ≈ 2.1, and one hydrogen-bond donor, it occupies a favorable region of fragment-like property space—sufficiently polar for aqueous solubility and hydrogen-bonding to targets, yet lipophilic enough for membrane penetration . The des-methyl analog (XLogP3 = 1.7) may lack sufficient lipophilicity for CNS or intracellular targets, while the N-methyl analog sacrifices 13.9 Ų of polar surface area that can be critical for binding enthalpy .

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